1,1,1,3,6,8,8,8-Octachlorooctane

Description

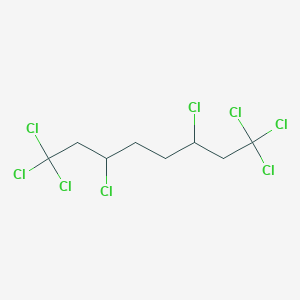

1,1,1,3,6,8,8,8-Octachlorooctane (CAS No. 61856-19-7) is a highly chlorinated alkane with the molecular formula C₈H₁₀Cl₈ and a molecular weight of 456.6 g/mol. It belongs to the class of chlorinated paraffins (CPs), specifically classified as a third-generation CP due to its lack of terminal chlorine atoms, which enhances its stability and persistence in commercial applications . With a chlorine content of 97.87% by weight, it is among the most heavily chlorinated short-chain CPs, contributing to its use in flame retardants, plasticizers, and lubricant additives .

Properties

CAS No. |

61856-19-7 |

|---|---|

Molecular Formula |

C8H10Cl8 |

Molecular Weight |

389.8 g/mol |

IUPAC Name |

1,1,1,3,6,8,8,8-octachlorooctane |

InChI |

InChI=1S/C8H10Cl8/c9-5(3-7(11,12)13)1-2-6(10)4-8(14,15)16/h5-6H,1-4H2 |

InChI Key |

NRBGXCOKLPAQMS-UHFFFAOYSA-N |

SMILES |

C(CC(CC(Cl)(Cl)Cl)Cl)C(CC(Cl)(Cl)Cl)Cl |

Canonical SMILES |

C(CC(CC(Cl)(Cl)Cl)Cl)C(CC(Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares key structural and chemical attributes of 1,1,1,3,6,8,8,8-octachlorooctane with related chlorinated alkanes and aromatic compounds:

| Compound Name | Molecular Formula | CAS No. | %Wt Cl | Generation (CPs) | Key Features |

|---|---|---|---|---|---|

| This compound | C₈H₁₀Cl₈ | 61856-19-7 | 97.87 | 3rd | No terminal Cl; high persistence |

| 1,1,1,3-Tetrachlorooctane | C₈H₁₅Cl₄ | 18088-13-6 | 58.27 | 1st | Terminal Cl; less stable |

| 1,2,7,8-Tetrachlorooctane | C₈H₁₄Cl₄ | 865306-19-0 | 58.27 | 2nd | Non-geminal Cl; moderate stability |

| 1,1,1,3,8,10,10,10-Octachlorodecane | C₁₀H₁₄Cl₈ | N/A | 67.9 | 3rd | Longer chain (C10); similar Cl pattern |

| Octachlorodibenzodioxin (OCDD) | C₁₂H₄Cl₈O₂ | 3268-87-9 | 65.6 | N/A | Aromatic; extreme toxicity |

Key Observations:

- Chlorination Degree: The octachlorooctane exhibits nearly complete chlorination (97.87% Cl), significantly higher than tetrachloro derivatives (58.27% Cl) .

- Generational Differences: Third-generation CPs like octachlorooctane lack terminal chlorines, reducing reactivity and enhancing environmental persistence compared to first- and second-generation CPs .

- Chain Length: Longer-chain analogs (e.g., C10 octachlorodecane) exhibit lower Cl% by weight despite similar substitution patterns, impacting their physical properties and applications .

Environmental and Toxicological Profiles

- Persistence: Third-generation CPs, including octachlorooctane, are recalcitrant to degradation due to their stable carbon-chlorine bonds and lack of reactive terminal sites . This contrasts with first-generation CPs, which degrade more readily .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.